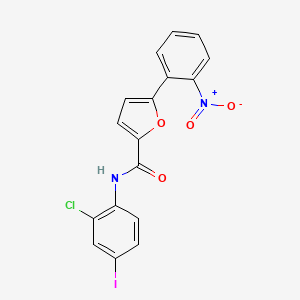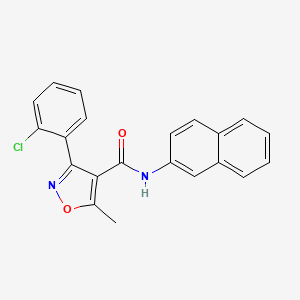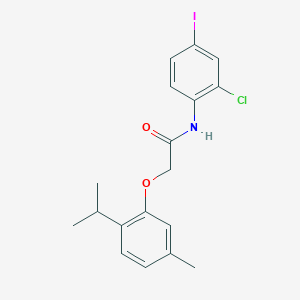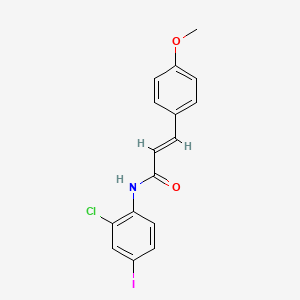![molecular formula C23H17ClN2O5 B3741569 5-(3-chlorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B3741569.png)
5-(3-chlorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide
説明
5-(3-chlorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide, commonly known as CFM-2, is a synthetic compound that has gained attention in scientific research due to its potential use as a therapeutic agent. CFM-2 belongs to the class of furan-based compounds and has been shown to exhibit potent anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of CFM-2 involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. CFM-2 inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, and thereby reducing the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
CFM-2 has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in vitro and in vivo. CFM-2 has been shown to have a high selectivity for the inhibition of NF-κB signaling pathway, which makes it a promising therapeutic agent for the treatment of inflammatory and pain-related disorders.
実験室実験の利点と制限
One of the advantages of CFM-2 is its high selectivity for the inhibition of NF-κB signaling pathway, which makes it a promising therapeutic agent for the treatment of inflammatory and pain-related disorders. However, one of the limitations of CFM-2 is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of studies on its pharmacokinetics and toxicity.
将来の方向性
The potential use of CFM-2 as a therapeutic agent for the treatment of inflammatory and pain-related disorders has gained attention in recent years. However, further studies are needed to determine its pharmacokinetics, toxicity, and efficacy in humans. Future research should also focus on the development of more efficient synthesis methods and the modification of its chemical structure to improve its solubility and bioavailability. Additionally, the potential use of CFM-2 in other disease conditions such as cancer and neurodegenerative disorders should be explored.
Conclusion:
In conclusion, CFM-2 is a synthetic compound that has gained attention in scientific research due to its potential use as a therapeutic agent for the treatment of inflammatory and pain-related disorders. CFM-2 exhibits potent anti-inflammatory and analgesic effects by inhibiting the NF-κB signaling pathway. However, further studies are needed to determine its pharmacokinetics, toxicity, and efficacy in humans. Future research should focus on the development of more efficient synthesis methods, modification of its chemical structure, and exploration of its potential use in other disease conditions.
科学的研究の応用
CFM-2 has been extensively studied for its potential use as a therapeutic agent in various inflammatory and pain-related disorders. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. CFM-2 has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo.
特性
IUPAC Name |
5-(3-chlorophenyl)-N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O5/c1-29-21-13-16(7-8-17(21)26-22(27)19-6-3-11-30-19)25-23(28)20-10-9-18(31-20)14-4-2-5-15(24)12-14/h2-13H,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYQGVPEGWXMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6123845 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3741493.png)

![ethyl (4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3741500.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-4-morpholinylacetamide](/img/structure/B3741502.png)


![2-chloro-N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3741513.png)
![2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-3-pyridinylacetamide](/img/structure/B3741520.png)
![4-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3741526.png)
![2,4-dichloro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3741527.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B3741544.png)

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3741549.png)